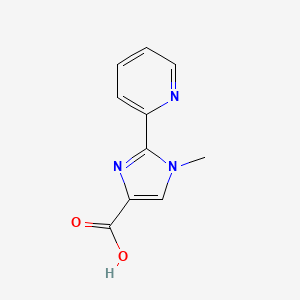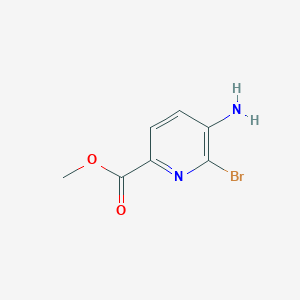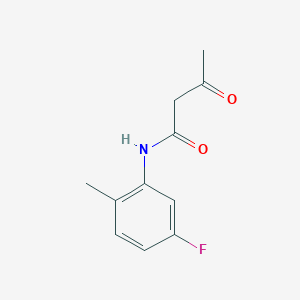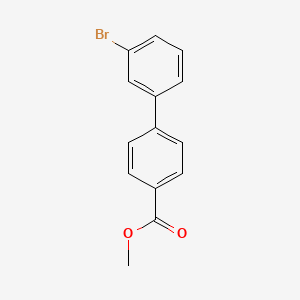![molecular formula C10H13N3S B2561894 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034379-71-8](/img/structure/B2561894.png)
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system
Métodos De Preparación
The synthesis of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a [4+2] cycloaddition reaction enabled by organocatalysis can be employed to construct the bicyclic framework . This method allows for the rapid and enantioselective formation of the desired compound from simple starting materials under mild conditions.
Análisis De Reacciones Químicas
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a valuable building block for the synthesis of biologically active molecules and natural product-like structures . Additionally, its unique bicyclic framework makes it an attractive target for drug discovery and development, as it can potentially modulate various molecular targets and pathways.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,7-diazabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane-1-carboxylates . These compounds share a similar bicyclic framework but differ in their functional groups and overall structure. The presence of the sulfur and nitrogen atoms in this compound makes it unique and potentially more versatile in its applications.
Propiedades
IUPAC Name |
5-(4-methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-2-3-11-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRDRQSJGMBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2561814.png)

![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2561822.png)
![2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide](/img/structure/B2561823.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2561830.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)

